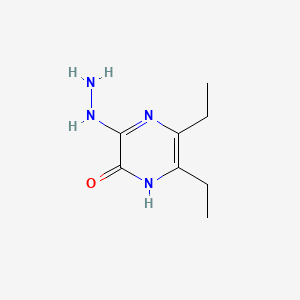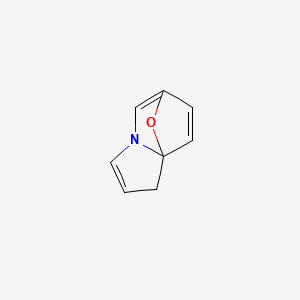![molecular formula C21H16O2 B589469 Benz[a]anthracene-7-methanol-13C 7-Acetate CAS No. 1391053-07-8](/img/structure/B589469.png)
Benz[a]anthracene-7-methanol-13C 7-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz[a]anthracene-7-methanol-13C 7-Acetate is a derivative of Benz[a]anthracene, a polycyclic aromatic hydrocarbon. This compound is labeled with the carbon-13 isotope, making it particularly useful in various scientific research applications. The molecular formula of this compound is C20H13CH16O2, and it has a molecular weight of 301.34 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]anthracene-7-methanol-13C 7-Acetate typically involves the acetylation of Benz[a]anthracene-7-methanol-13C. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benz[a]anthracene-7-carboxylic acid.
Reduction: Benz[a]anthracene-7-methanol-13C.
Substitution: Benz[a]anthracene-7-amine-13C.
Aplicaciones Científicas De Investigación
Benz[a]anthracene-7-methanol-13C 7-Acetate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and reaction mechanisms.
Biology: The compound is used in metabolic studies to trace biochemical pathways involving polycyclic aromatic hydrocarbons.
Medicine: It is employed in the development of diagnostic tools and imaging agents due to its isotopic labeling.
Industry: The compound is used in environmental monitoring to detect and quantify polycyclic aromatic hydrocarbons in air, water, and soil samples.
Mecanismo De Acción
The mechanism of action of Benz[a]anthracene-7-methanol-13C 7-Acetate involves its interaction with cellular components. The compound can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutagenic effects. The carbon-13 labeling allows researchers to track these metabolic pathways and understand the molecular targets and pathways involved.
Comparación Con Compuestos Similares
- Benz[a]anthracene-7-methanol
- Benz[a]anthracene-7-acetate
- Benz[a]anthracene-7-carboxylic acid
Comparison: Benz[a]anthracene-7-methanol-13C 7-Acetate is unique due to its carbon-13 labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. Compared to its non-labeled counterparts, this compound provides enhanced sensitivity and specificity in tracing biochemical pathways and studying molecular interactions.
Propiedades
IUPAC Name |
benzo[a]anthracen-7-yl(113C)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2/c1-14(22)23-13-21-18-9-5-3-7-16(18)12-20-17-8-4-2-6-15(17)10-11-19(20)21/h2-12H,13H2,1H3/i13+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPBTQUURFHPD-KCKQSJSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[13CH2]C1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone](/img/structure/B589391.png)







![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)
![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)
